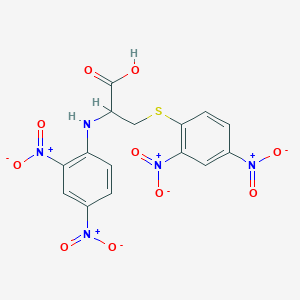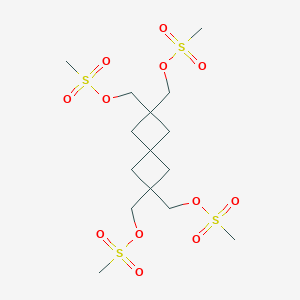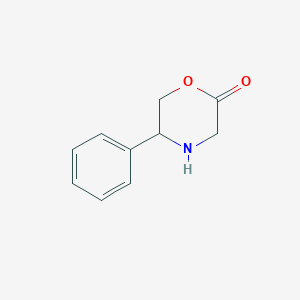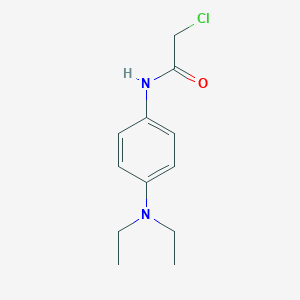
Ethane, 1,1-bis(p-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1-bis(p-ethylphenyl)-, also known as DPE, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. DPE is a colorless, crystalline substance that is insoluble in water but soluble in organic solvents. It is commonly used as a fluorescent probe in biological and biochemical studies due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
Wirkmechanismus
The mechanism of action of Ethane, 1,1-bis(p-ethylphenyl)- involves its ability to selectively bind to certain molecules and emit fluorescence upon excitation. When Ethane, 1,1-bis(p-ethylphenyl)- is excited with light of a specific wavelength, it absorbs the energy and transitions to an excited state. This excited state is unstable and quickly returns to its ground state, emitting a photon of light in the process. The emitted light can be detected and used to study the behavior and interactions of the molecules that Ethane, 1,1-bis(p-ethylphenyl)- is bound to.
Biochemical and Physiological Effects
Ethane, 1,1-bis(p-ethylphenyl)- has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool and has not been approved for use in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments is its high selectivity and sensitivity. Ethane, 1,1-bis(p-ethylphenyl)- can selectively bind to certain molecules and emit fluorescence upon excitation, making it a powerful tool for studying the behavior and interactions of these molecules. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are also limitations to using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments. One of the primary limitations is its potential toxicity. While Ethane, 1,1-bis(p-ethylphenyl)- has not been shown to have any significant toxicity in vitro, its effects on living organisms are not well understood. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively expensive and may not be suitable for use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Ethane, 1,1-bis(p-ethylphenyl)-. One area of interest is the development of new fluorescent probes based on the structure of Ethane, 1,1-bis(p-ethylphenyl)-. Researchers are exploring ways to modify the structure of Ethane, 1,1-bis(p-ethylphenyl)- to improve its selectivity and sensitivity for certain molecules.
Another potential future direction is the use of Ethane, 1,1-bis(p-ethylphenyl)- in the development of new diagnostic tools for diseases such as cancer. Researchers are exploring ways to use Ethane, 1,1-bis(p-ethylphenyl)- as a fluorescent probe for detecting cancer cells and monitoring the progression of the disease.
Overall, Ethane, 1,1-bis(p-ethylphenyl)- is a powerful tool for scientific research with a wide range of potential applications. While there are limitations to its use, researchers are continuing to explore new ways to use Ethane, 1,1-bis(p-ethylphenyl)- to advance our understanding of biological and biochemical processes.
Synthesemethoden
The synthesis of Ethane, 1,1-bis(p-ethylphenyl)- is a complex process that involves several steps. The most common method for synthesizing Ethane, 1,1-bis(p-ethylphenyl)- is through the reaction of p-ethylphenylmagnesium bromide with 1,1-dibromoethane in the presence of a palladium catalyst. This reaction results in the formation of Ethane, 1,1-bis(p-ethylphenyl)- as a white solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1-bis(p-ethylphenyl)- has a wide range of potential applications in scientific research, particularly in the field of biochemistry and biophysics. One of the primary uses of Ethane, 1,1-bis(p-ethylphenyl)- is as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. Ethane, 1,1-bis(p-ethylphenyl)- is particularly useful for studying membrane dynamics and protein-protein interactions due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
Eigenschaften
CAS-Nummer |
10224-91-6 |
|---|---|
Produktname |
Ethane, 1,1-bis(p-ethylphenyl)- |
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-ethyl-4-[1-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-6-10-17(11-7-15)14(3)18-12-8-16(5-2)9-13-18/h6-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
KXQKDDDZWYVBIU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
Andere CAS-Nummern |
10224-91-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)








